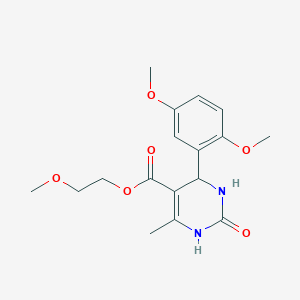

2-Methoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

This compound belongs to the dihydropyrimidine (DHPM) class, synthesized via the Biginelli multicomponent reaction. It features a 2,5-dimethoxyphenyl substituent at the 4-position of the pyrimidine ring and a 2-methoxyethyl ester group at the 5-position. The 2-oxo group at the pyrimidine ring’s 2-position is a key pharmacophore in DHPM derivatives, often associated with biological activities such as enzyme inhibition and antitumor effects . The 2,5-dimethoxyphenyl substituent contributes to its unique electronic and steric profile compared to other aryl-substituted analogs.

Properties

IUPAC Name |

2-methoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-10-14(16(20)25-8-7-22-2)15(19-17(21)18-10)12-9-11(23-3)5-6-13(12)24-4/h5-6,9,15H,7-8H2,1-4H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKEUUJNVERID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate then undergoes cyclization with urea under acidic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Methoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 4-Position

The 4-aryl group significantly influences bioactivity and physicochemical properties:

- Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Replacing the 2-oxo group with 2-thioxo introduces sulfur, which increases lipophilicity and may enhance binding to cysteine-rich enzyme active sites.

- This compound exhibited a melting point of 252–254°C, higher than most DHPMs, indicating stronger crystal lattice interactions due to symmetry .

- Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

The 4-ethoxyphenyl group provides moderate electron-donating effects, yielding an IC₅₀ of 322.6 ± 1.6 μM in cytochrome c oxidase inhibition assays. The target compound’s 2,5-dimethoxyphenyl group may offer superior π-π stacking in hydrophobic pockets .

Ester Group Modifications

The 5-carboxylate ester impacts solubility and metabolic stability:

- Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

The ethyl ester balances lipophilicity and bioavailability. The 4-hydroxyl group introduces hydrogen-bonding capacity, absent in the target compound, which may reduce membrane permeability but enhance antioxidant activity . - Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

The bulky isopropyl ester decreases aqueous solubility but improves plasma stability. The target compound’s 2-methoxyethyl ester likely offers intermediate solubility and enhanced tissue penetration compared to isopropyl .

Enzyme Inhibition

- Methyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

The electron-withdrawing trifluoromethyl group enhances thymidine phosphorylase inhibition (IC₅₀ = 389.2 ± 6.2 μM), outperforming methoxy-substituted analogs. This highlights the role of electron-deficient aryl groups in enzyme binding . - This suggests that halogenation and side-chain modifications are critical for kinase targeting .

Antioxidant Activity

- Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The furan substituent and thioxo group contribute to radical scavenging (IC₅₀ = 0.6 mg/mL for DPPH). The target compound’s dimethoxyphenyl group may similarly donate electrons but with reduced potency due to the absence of thioxo .

Biological Activity

2-Methoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The following sections will explore its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H22N2O6

- Molecular Weight : 350.4 g/mol

- CAS Number : [Not provided in search results]

This compound features a methoxyethyl group and a dimethoxyphenyl moiety, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups in the phenyl ring is known to enhance electron donation capabilities, which can scavenge free radicals effectively. In vitro studies have shown that tetrahydropyrimidines can reduce oxidative stress markers in various cell lines.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar tetrahydropyrimidine derivatives have been evaluated against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anti-inflammatory Effects

Compounds with a tetrahydropyrimidine structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This action could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Potential interaction with various receptors (e.g., GABA receptors) may explain some neuroprotective effects.

- Gene Expression Regulation : Research has indicated that certain tetrahydropyrimidines can modulate gene expression related to oxidative stress and inflammation.

Case Studies

| Study | Findings | |

|---|---|---|

| Study A (2020) | Evaluated antioxidant activity using DPPH assay; showed significant radical scavenging activity at concentrations above 50 µM. | Suggests potential use as an antioxidant supplement. |

| Study B (2021) | Investigated antimicrobial properties against E. coli and S. aureus; demonstrated inhibition zones comparable to standard antibiotics. | Indicates potential as a natural antimicrobial agent. |

| Study C (2023) | Assessed anti-inflammatory effects in a rat model of arthritis; reduced swelling and pain scores significantly compared to control. | Supports further development for inflammatory disease treatment. |

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, including condensation , cyclization , and esterification . A common approach involves:

- Step 1 : Condensation of substituted aldehydes (e.g., 2,5-dimethoxybenzaldehyde) with β-ketoesters (e.g., ethyl acetoacetate) in the presence of urea or thiourea under acidic or basic catalysis .

- Step 2 : Cyclization to form the tetrahydropyrimidine ring, often facilitated by refluxing in solvents like ethanol or acetic acid .

- Step 3 : Esterification or functional group modification to introduce the 2-methoxyethyl group, using reagents such as methoxyethyl chloride under anhydrous conditions .

Q. Key Reaction Conditions :

- Temperature: 80–100°C for cyclization.

- Catalysts: HCl, p-toluenesulfonic acid, or Lewis acids (e.g., ZnCl₂).

- Solvents: Ethanol, acetic acid, or dichloromethane.

Q. What spectroscopic and crystallographic methods are used for structural characterization?

- X-ray Crystallography : Provides precise 3D structural data, including bond lengths, angles, and crystal packing. For example, monoclinic crystal systems (space group P2₁/c) with lattice parameters (e.g., a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å) have been reported for analogous tetrahydropyrimidines .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.5–7.5 ppm) and ester carbonyls (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the known biological activities and associated assays?

- Antimicrobial Activity : Tested via broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Antioxidant Potential : Assessed using DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid .

- Enzyme Inhibition : Screened against kinases or proteases via fluorescence-based assays (e.g., ATPase activity measurement) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Optimization : Replace ethanol with dimethyl sulfoxide (DMSO) to enhance solubility of intermediates, reducing side reactions .

- Catalyst Screening : Test ionic liquids (e.g., [BMIM]BF₄) for improved cyclization efficiency .

- Purification Strategies : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethyl acetate/ethanol) to isolate high-purity product (>98%) .

Q. How to resolve discrepancies between experimental and computational structural data?

- Case Example : If XRD data shows a flattened boat conformation for the tetrahydropyrimidine ring, but DFT calculations predict a chair conformation:

- Validate computational parameters (e.g., basis set: B3LYP/6-311++G(d,p)) and compare with experimental torsional angles .

- Check for crystal packing effects (e.g., hydrogen bonds like C–H···O) that may distort the geometry .

- Mitigation : Use complementary techniques (e.g., IR spectroscopy for hydrogen bonding analysis) to cross-verify results .

Q. What strategies identify the biological targets and mechanisms of action?

- Target Fishing : Employ affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

- Molecular Docking : Screen against protein databases (e.g., PDB) to predict interactions with kinase active sites (e.g., CDK2 or EGFR) .

- Pathway Analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells .

Data Contradiction Analysis

Example Conflict : Divergent biological activity reports (e.g., potent in antimicrobial assays but inactive in anticancer screens).

- Hypothesis : Solubility limitations in cell culture media reduce bioavailability.

- Resolution :

- Measure logP (octanol/water partition coefficient) to assess hydrophobicity.

- Reformulate with cyclodextrin-based carriers to enhance cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.